molecular formula C16H16N2O3 B556253 (S)-2-Benzamido-3-(p-hydroxyphenyl)propionamide CAS No. 58690-81-6

(S)-2-Benzamido-3-(p-hydroxyphenyl)propionamide

Cat. No.: B556253
CAS No.: 58690-81-6
M. Wt: 284.31 g/mol
InChI Key: QYBPBEKJXBRSGI-UHFFFAOYSA-N
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Description

(S)-2-Benzamido-3-(p-hydroxyphenyl)propionamide is a useful research compound. Its molecular formula is C16H16N2O3 and its molecular weight is 284.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 164938. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c17-15(20)14(10-11-6-8-13(19)9-7-11)18-16(21)12-4-2-1-3-5-12/h1-9,14,19H,10H2,(H2,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYBPBEKJXBRSGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30974220
Record name N-[1-Hydroxy-3-(4-hydroxyphenyl)-1-iminopropan-2-yl]benzenecarboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30974220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58690-81-6
Record name (S)-2-Benzamido-3-(p-hydroxyphenyl)propionamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058690816
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[1-Hydroxy-3-(4-hydroxyphenyl)-1-iminopropan-2-yl]benzenecarboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30974220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: Why is N-Benzoyl-L-tyrosinamide a suitable substrate for studying chymotrypsin activity?

A1: Chymotrypsin is a proteolytic enzyme that catalyzes the hydrolysis of peptide bonds. N-Benzoyl-L-tyrosinamide serves as an effective substrate for chymotrypsin because it is hydrolyzed by the enzyme to produce ammonia []. This ammonia release can be easily measured using an ammonia gas-sensing electrode, providing a direct and quantifiable measure of chymotrypsin activity []. This method offers advantages over traditional spectrophotometric methods, which can be affected by turbidity and interference from degradation products [].

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